molecular formula C12H15BrN2O3S B2767191 N-(4-bromo-3-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448031-22-8

N-(4-bromo-3-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2767191
CAS No.: 1448031-22-8
M. Wt: 347.23
InChI Key: MARGGDPDBYFVBL-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a methylsulfonyl group in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxamide group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide: can be compared with other azetidine derivatives that have similar structural features.

    N-(4-chloro-3-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-bromo-3-methylphenyl)-1-(methylsulfonyl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of azetidine.

Uniqueness

The presence of the bromine atom and the methylsulfonyl group in this compound may confer unique chemical and biological properties compared to other similar compounds. These features may influence its reactivity, stability, and biological activity, making it a compound of interest for further research.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c1-8-5-10(3-4-11(8)13)14-12(16)9-6-15(7-9)19(2,17)18/h3-5,9H,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARGGDPDBYFVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CN(C2)S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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